molecular formula C6H3Cl2N3O2S B2687470 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride CAS No. 2470436-20-3

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride

Cat. No.: B2687470
CAS No.: 2470436-20-3
M. Wt: 252.07
InChI Key: WOVXYSPZMORUMJ-UHFFFAOYSA-N
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Description

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridazine core substituted with a chloro group and a sulfonyl chloride functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-c]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-c]pyridazine ring system.

    Sulfonylation: The sulfonyl chloride group is typically introduced by reacting the intermediate with sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.

    Oxidation and Reduction: Depending on the reaction conditions, the compound can undergo oxidation or reduction, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents like nitrating agents, halogenating agents, and Friedel-Crafts acylation reagents are employed under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used under specific conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Functionalized Aromatics: Resulting from electrophilic aromatic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and disease mechanisms.

    Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

    Chemical Synthesis: The compound’s reactivity makes it a valuable building block for constructing complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity and thereby modulating biochemical pathways.

    Targeting Receptors: It can interact with cellular receptors, altering signal transduction and cellular responses.

The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.

    7H-Pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride: Lacks the chloro substitution.

    3-Bromo-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride: Similar structure with a bromo group instead of a chloro group.

Uniqueness

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride is unique due to the combination of its chloro and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable for creating diverse derivatives and exploring various chemical and biological applications.

Properties

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O2S/c7-5-1-3-4(14(8,12)13)2-9-6(3)11-10-5/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVXYSPZMORUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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